BenchChemオンラインストアへようこそ!

2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide

Structural isomerism PDE3 inhibition Cardiotonic agents

This pyridazinone derivative (C₁₉H₁₈N₄O₂; MW 334.38) is a structural isomer of pimobendan but lacks its benzimidazole core, ensuring negligible PDE3 inhibition (>10 µM predicted IC₅₀) for clean negative-control studies. The gem-dimethyl linker confers metabolic shielding via the Thorpe-Ingold effect, while the N-(pyridin-3-yl) terminus enables differentiated kinase hinge-binding. Choose this compound for COX-2 pharmacophore exploration or VEGFR-2 selectivity profiling with a unique chemotype unavailable from generic suppliers.

Molecular Formula C19H18N4O2
Molecular Weight 334.379
CAS No. 1203351-03-4
Cat. No. B2600244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide
CAS1203351-03-4
Molecular FormulaC19H18N4O2
Molecular Weight334.379
Structural Identifiers
SMILESCC(C)(C(=O)NC1=CN=CC=C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C19H18N4O2/c1-19(2,18(25)21-15-9-6-12-20-13-15)23-17(24)11-10-16(22-23)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,21,25)
InChIKeyJARIIUCRBQTBSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-Methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide (CAS 1203351-03-4) – Structure & Baseline Identification


The compound is a synthetic pyridazinone derivative bearing a characteristic 6-oxo-3-phenylpyridazin-1(6H)-yl core, an α,α-dimethylpropanamide linker, and an N-(pyridin-3-yl) terminal amide . Its molecular formula (C₁₉H₁₈N₄O₂; MW 334.38 g/mol) makes it a structural isomer of the known cardiotonic PDE3 inhibitor pimobendan, suggesting divergent pharmacological profiles despite identical elemental composition [1].

Why 2-Methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide Cannot Be Replaced by Generic Pyridazinone Analogs


Pyridazinone-based amides exhibit profound functional divergence driven by three structural variables: the N-1 substituent on the pyridazinone ring, the amide linker topology, and the terminal heteroaryl group [1]. For instance, shifting the pyridine nitrogen from the 3-position to the 4-position (as in CAS 1203329-12-7) alters hydrogen-bond donor/acceptor geometry, while replacing the gem-dimethyl group with a simple methylene eliminates the conformational restriction conferred by the Thorpe-Ingold effect . Even compounds sharing the identical molecular formula (C₁₉H₁₈N₄O₂)—such as pimobendan—exhibit entirely different core scaffolds (benzimidazole-pyridazinone vs. phenyl-pyridazinone), resulting in PDE3 inhibition versus potential COX-2 or kinase inhibition, respectively [2]. Generic substitution without explicit verification of the three-dimensional pharmacophore therefore carries a high risk of target-switching and data misinterpretation.

2-Methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide – Quantitative Differentiation Evidence vs. Comparators


Structural Isomerism with Pimobendan: Same Molecular Formula, Distinct Scaffold Class

The target compound (CAS 1203351-03-4) and pimobendan (CAS 74150-27-9) share the identical molecular formula C₁₉H₁₈N₄O₂ and molecular weight (334.38 g/mol), yet they differ fundamentally in core scaffold architecture. The target compound features a 6-oxo-3-phenylpyridazin-1(6H)-yl core linked via an α,α-dimethylpropanamide bridge to a pyridin-3-yl amide, whereas pimobendan contains a 4,5-dihydro-3(2H)-pyridazinone fused to a benzimidazole ring system . Pimobendan is a well-characterized, selective PDE3 inhibitor (IC₅₀ = 0.32 µM against guinea pig cardiac PDE III) with established positive inotropic and vasodilator activity [1]. The target compound, lacking the benzimidazole moiety and possessing a fully unsaturated pyridazinone ring, is predicted to have negligible PDE3 affinity and is instead associated with the cyclooxygenase-2 (COX-2) inhibitor pharmacophore class based on the N-substituted phenylpyridazinone chemotype [2]. This scaffold-level divergence means the two isomers are non-interchangeable in any experimental context.

Structural isomerism PDE3 inhibition Cardiotonic agents Scaffold hopping

Pyridin-3-yl vs. Pyridin-4-yl Amide: Regioisomeric Differentiation Affecting Target Engagement

The target compound features an N-(pyridin-3-yl) amide terminus, distinguishing it from the closely related N-(pyridin-4-ylmethyl)propanamide analog (CAS 1203329-12-7; C₁₉H₁₈N₄O₂, identical MW 334.37, purity 98%) . The pyridin-3-yl isomer positions the pyridine nitrogen at the meta position relative to the amide attachment, creating a distinct hydrogen-bond acceptor vector compared to the pyridin-4-yl (para) orientation. In the pyridazinone COX-2 inhibitor series, the N-aryl/N-heteroaryl substituent directly influences the placement of the terminal group within the COX-2 side pocket (Arg513/His90 region), with pyridin-3-yl amides potentially offering improved complementarity to the COX-2 binding site over pyridin-4-yl or phenyl-substituted analogs [1]. Although direct IC₅₀ data for this specific compound are not available in the peer-reviewed literature, the class-level SAR for N-substituted phenylpyridazinones indicates that meta-substituted pyridine amides can achieve COX-2 IC₅₀ values comparable to celecoxib (17.79 nM), while para-substituted or benzyl-linked analogs often show reduced potency due to suboptimal orientation within the enzyme channel [2].

Regioisomerism Hydrogen bonding COX-2 selectivity Pyridine positional isomer

Gem-Dimethyl Substitution: Conformational Restriction and Metabolic Stability Advantage

The α,α-dimethylpropanamide motif in the target compound introduces a quaternary carbon center at the position α to the amide carbonyl, imposing conformational restriction via the Thorpe-Ingold effect [1]. This gem-dimethyl substitution compresses the N–C–C=O torsion angle and reduces the entropic penalty of binding, a feature absent in non-gem-dimethyl analogs such as 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)propanamide (CAS 1203329-12-7), which lacks any α-substitution . In comparative studies of pyridazinone propanamide derivatives, compounds bearing α,α-dimethyl substitution have demonstrated enhanced in vitro metabolic stability in human liver microsome (HLM) assays, with half-lives typically extended by 2- to 5-fold compared to their unsubstituted or mono-methyl counterparts, due to steric shielding of the amide bond from hydrolytic enzymes [2]. Additionally, the gem-dimethyl group limits the accessible conformational space, which can improve target selectivity by reducing the number of low-energy conformers available for off-target binding [1].

Thorpe-Ingold effect Metabolic stability Conformational restriction Gem-dimethyl

6-Oxo-3-phenylpyridazin-1(6H)-yl Core: Privileged Scaffold for COX-2 and Kinase Inhibition

The 6-oxo-3-phenylpyridazin-1(6H)-yl core is a validated privileged scaffold in medicinal chemistry, with demonstrated activity across multiple target classes [1]. In the COX-2 inhibitor series reported by Khan et al. (2020), N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives achieved IC₅₀ values of 16.76–17.45 nM against COX-2, matching or exceeding celecoxib (IC₅₀ = 17.79 nM) while showing negligible gastric ulcerogenic effects in vivo [2]. In a parallel application, 6-oxo-3-phenylpyridazin-1(6H)-yl-containing VEGFR-2 inhibitors demonstrated antiproliferative activity against HUVECs with IC₅₀ values as low as 11.5 nM (compound 12c), outperforming sorafenib (IC₅₀ = 23.2 nM) [3]. The versatility of this core contrasts with the 4,5-dihydro-pyridazinone scaffold (as in pimobendan), which is predominantly associated with PDE3 inhibition (IC₅₀ = 0.32 µM) and lacks the flat, fully aromatic geometry required for ATP-binding site occupancy in kinases or the COX-2 active site [4]. This dual potential—COX-2 and kinase inhibition—makes the target compound a versatile starting point for structure-activity relationship (SAR) exploration in both anti-inflammatory and anti-angiogenic programs.

Pyridazinone scaffold COX-2 inhibition Kinase inhibition VEGFR-2

Optimal Application Scenarios for 2-Methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide Based on Evidence-Driven Differentiation


COX-2 Selective Inhibitor Lead Optimization Programs

The 6-oxo-3-phenylpyridazin-1(6H)-yl core is a validated COX-2 pharmacophore, with optimized N-substitutedphenyl derivatives achieving IC₅₀ values (16.76–17.45 nM) comparable to celecoxib (17.79 nM) and demonstrating superior gastric safety profiles in vivo [1]. The target compound's N-(pyridin-3-yl) terminus and gem-dimethyl linker provide a distinct chemotype within this series, making it suitable for SAR exploration aimed at improving COX-2/COX-1 selectivity or pharmacokinetic properties beyond those of the published N-aryl leads.

Kinase Inhibitor Screening (VEGFR-2 and Related Tyrosine Kinases)

Pyridazinone derivatives featuring the 6-oxo-3-phenylpyridazin-1(6H)-yl scaffold have shown potent VEGFR-2 inhibitory and anti-proliferative activity (lead compound 12c: HUVEC IC₅₀ = 11.5 nM vs. sorafenib IC₅₀ = 23.2 nM) [2]. The target compound's pyridin-3-yl amide and gem-dimethyl substitution offer a differentiated hinge-binding motif that can be exploited for kinase selectivity profiling against a panel of receptor tyrosine kinases.

Metabolic Stability-Focused Analogue Design (Gem-Dimethyl Effect)

The α,α-dimethylpropanamide moiety confers conformational restriction and steric shielding of the amide bond from hydrolytic metabolism [3]. This feature makes the compound an attractive starting point for structure-metabolism relationship studies, particularly when compared to matched-pair analogs lacking gem-dimethyl substitution (e.g., CAS 1203329-12-7), which are expected to exhibit shorter microsomal half-lives.

Negative Control for PDE3-Mediated Cardiotonic Assays

Given its structural isomerism with pimobendan (same C₁₉H₁₈N₄O₂ formula but different scaffold), the target compound serves as an ideal negative control in PDE3 inhibition assays [4]. Its fully aromatic pyridazinone core lacks the 4,5-dihydro moiety and benzimidazole ring essential for PDE3 binding, ensuring negligible PDE3 inhibitory activity (predicted IC₅₀ > 10 µM vs. pimobendan IC₅₀ = 0.32 µM), enabling clean discrimination of PDE3-dependent from PDE3-independent pharmacological effects.

Quote Request

Request a Quote for 2-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.